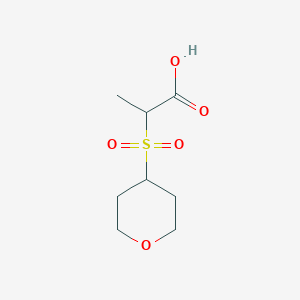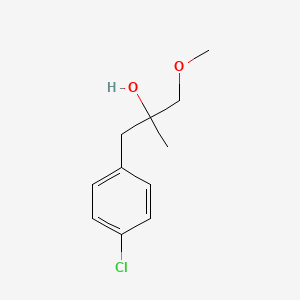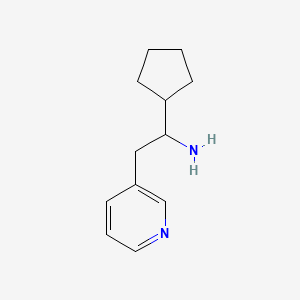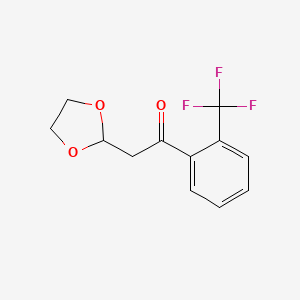
2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone, also known as 2,2-difluoro-1,3-dioxolan-4-one, is a synthetic compound that has been studied for its potential applications in various scientific research areas. It has been used for its ability to act as an intermediate in the synthesis of various compounds, and has been studied for its potential to act as an inhibitor of various enzymes. This compound has been studied for its potential to act as an antioxidant, and for its potential to act as a ligand for various receptors.
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone and its derivatives have been synthesized for various research applications. For instance, compounds derived from similar chemical structures have shown significant fungicidal activity against certain plant pathogens, indicating potential agricultural applications (Mao, Song, & Shi, 2013). Another study focused on the synthesis of monoprotected 1,4-diketones via photoinduced alkylation, showcasing the compound's utility in organic synthesis (Mosca, Fagnoni, Mella, & Albini, 2001). Additionally, the development of new vic-dioxime complexes with potential for application in coordination chemistry has been reported, emphasizing the compound's versatility in forming complexes with metals (Canpolat & Kaya, 2005).
Synthetic Methodology and Intermediates
Research also delves into the compound's role in synthetic methodology. For example, its involvement in the synthesis of acetate bridged dinuclear Cu(II) complexes highlights its application in creating complex molecular structures with potential catalytic and electronic properties (Karaoğlu et al., 2016). Another study demonstrates its utility as an intermediate in the preparation of fungicide difenoconazole, underscoring its importance in pharmaceutical and agricultural chemical manufacturing (Wei-sheng, 2007).
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-4-2-1-3-8(9)10(16)7-11-17-5-6-18-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJERCRRMMIUYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(2-trifluoromethyl-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1428363.png)
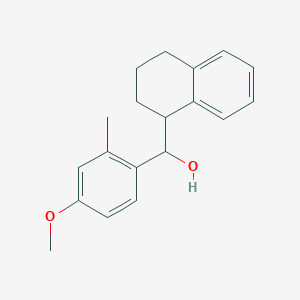
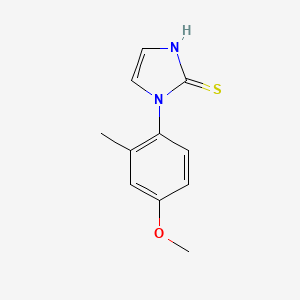
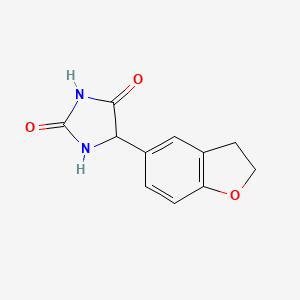
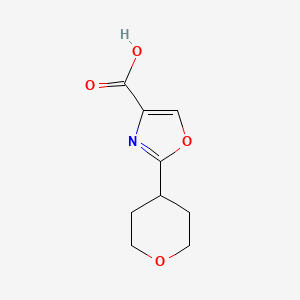
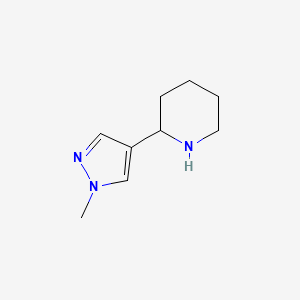
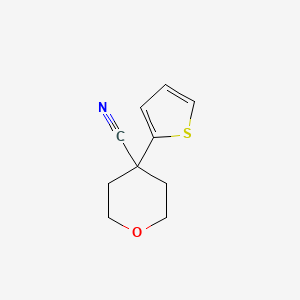
![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
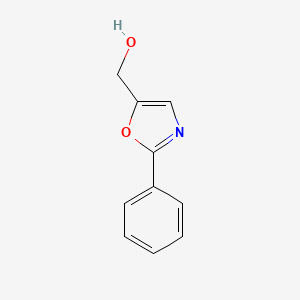
![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)
